3-(3-Fluorophenyl)-2-methylbutan-1-ol
Description
3-(3-Fluorophenyl)-2-methylbutan-1-ol is a fluorinated secondary alcohol characterized by a 2-methylbutanol backbone substituted with a 3-fluorophenyl group at the third carbon. Its molecular formula is C₁₁H₁₅FO, with a molecular weight of 182.24 g/mol. Fluorine substitution is known to enhance metabolic stability, lipophilicity, and binding affinity in bioactive molecules, as seen in kinase inhibitors like AZD1152 and pan-Pim kinase inhibitors such as the YPC series .
Properties
IUPAC Name |
3-(3-fluorophenyl)-2-methylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-8(7-13)9(2)10-4-3-5-11(12)6-10/h3-6,8-9,13H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOIKDARHYPDNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-2-methylbutan-1-ol can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The process typically involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and efficiency. The choice of reagents, catalysts, and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-2-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-(3-Fluorophenyl)-2-methylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-2-methylbutan-1-ol involves its interaction with molecular targets and pathways within biological systems. The fluorinated phenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
- 3-Methyl-2-phenylbutan-1-ol (C₁₁H₁₆O): A non-fluorinated analog with a phenyl group instead of 3-fluorophenyl .
- 3-Methyl-1-butanol (C₅H₁₂O): A simpler branched alcohol lacking aromatic substituents .
- 3-Methyl-2-buten-1-ol (C₅H₁₀O): An unsaturated alcohol with a similar carbon skeleton .
Physical and Chemical Properties
The fluorophenyl group significantly alters properties compared to non-fluorinated analogs:
Notes:
- The fluorophenyl group increases molecular weight and boiling point due to stronger dipole interactions .
- Lipophilicity (log P) is higher in fluorinated analogs compared to non-fluorinated ones, improving membrane permeability in drug candidates .
- Solubility: Non-aromatic alcohols like 3-methyl-1-butanol exhibit higher water solubility (log P = 1.82) than aromatic derivatives .
Pharmacological Implications
Fluorophenyl-substituted compounds are prevalent in drug development. For example:
- AZD1152 (a quinazoline derivative) uses a 3-fluorophenyl group to optimize kinase inhibition .
- YPC-21817 (a pan-Pim kinase inhibitor) leverages fluorine to enhance metabolic stability .
By contrast, non-fluorinated analogs like 3-methyl-2-phenylbutan-1-ol lack these pharmacokinetic advantages, though they may serve as intermediates in organic synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
